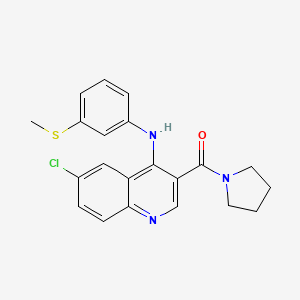

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

説明

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative characterized by a chloro substituent at position 6, a 3-(methylthio)phenylamino group at position 4, and a pyrrolidin-1-yl methanone moiety at position 3 of the quinoline core. The structural complexity of this compound—particularly the integration of sulfur-containing (methylthio) and nitrogen-containing (pyrrolidinyl) groups—suggests unique electronic and steric properties that may influence its biological interactions and physicochemical behavior.

特性

IUPAC Name |

[6-chloro-4-(3-methylsulfanylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c1-27-16-6-4-5-15(12-16)24-20-17-11-14(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZONXYUZUVKLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone generally involves the following steps:

Starting Material Selection: : The synthesis typically begins with the selection of suitable starting materials such as 6-chloro-3-nitroquinoline and 3-(methylthio)aniline.

Reduction of Nitro Group: : The nitro group in 6-chloro-3-nitroquinoline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Amine Formation: : The resulting amine is then coupled with 3-(methylthio)aniline via a Buchwald-Hartwig amination reaction.

Formation of Quinolinyl Intermediate: : The product is subsequently subjected to conditions that promote the formation of the quinolinyl intermediate.

Introduction of Pyrrolidin-1-yl Group: : Finally, the intermediate is reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above reaction conditions to increase yield and purity, scaling up the process, and ensuring environmental and economic sustainability. This could include using flow chemistry techniques to enhance reaction efficiency and safety.

化学反応の分析

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the thioether group.

Reduction: : Reduction reactions might be less common but can occur at specific functional groups under suitable conditions.

Substitution: : The chlorine atom on the quinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Catalysts like Pd/C under hydrogenation conditions.

Substitution: : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amine derivatives.

Substitution: : Substituted quinoline derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Acts as a probe for studying biological pathways, particularly those involving quinoline derivatives.

Medicine: : Explored for its potential therapeutic effects, including anti-microbial, anti-cancer, and anti-inflammatory activities.

Industry: : Utilized in the development of materials with specific electronic properties, such as in organic light-emitting diodes (OLEDs).

作用機序

The exact mechanism of action may vary depending on the biological context. Generally:

Molecular Targets: : Could interact with enzymes or receptors that are sensitive to quinoline derivatives.

Pathways Involved: : Inhibition of specific pathways such as DNA synthesis in microbes or cancer cells, modulation of immune responses, or alteration of signaling pathways in target cells.

類似化合物との比較

Comparison with Similar Compounds

Structural Similarity Assessment

The compound’s structural resemblance to other quinoline-based molecules can be quantified using chemoinformatic similarity coefficients. The Tanimoto coefficient, a widely validated metric for binary fingerprint comparisons, is often employed to assess molecular similarity . For instance:

- Quinoline-3-carboxamide analogs: Compounds sharing the quinoline-3-carboxamide scaffold but differing in substituents (e.g., halogenation patterns or amino group modifications) may exhibit Tanimoto scores >0.7, indicating moderate to high similarity .

Functional Group Analysis

Key functional groups in the compound and their analogs:

| Group | Role in Target Compound | Comparable Compounds | Biological Implications |

|---|---|---|---|

| 6-Chloro-quinoline | Enhances electrophilicity | Chloroquine (antimalarial) | Improved target binding via halogen interactions |

| 3-(Methylthio)phenylamino | Modulates lipophilicity | Thiouracil (antithyroid) | Alters membrane permeability |

| Pyrrolidinyl methanone | Stabilizes conformation | Rucaparib (PARP inhibitor) | Enhances solubility and bioavailability |

The chloro group at position 6 is critical for electronic effects, similar to chloroquine’s mechanism of action. The pyrrolidinyl methanone moiety, common in kinase inhibitors, likely reduces rotational freedom compared to non-cyclic carboxamides .

Physicochemical and Pharmacokinetic Comparison

Hypothetical properties based on structural analogs (methodology inspired by Table 1 in ):

| Property | Target Compound | Quinoline-3-carboxamide Analog | Chloroquine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~428 | ~390 | 319 |

| LogP | 3.2 (predicted) | 2.8 | 4.5 |

| Aqueous Solubility (µM) | ~50 | ~120 | 1,000 |

The pyrrolidinyl group may mitigate insolubility via hydrogen bonding, a trait observed in polyamine-containing flavonoids like catechins (Figure 4, ).

Research Findings and Implications

The methylthio group’s resemblance to bacterial cofactors (e.g., methylofuran, ) suggests possible applications in antimicrobial drug design. However, its higher molecular weight and moderate solubility may necessitate formulation optimization for in vivo efficacy.

Notes

生物活性

The compound (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone , identified by its CAS number 1357729-47-5 , is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.92 g/mol . The compound features a quinoline core substituted with a chloro group and a pyrrolidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1357729-47-5 |

| Molecular Formula | C21H20ClN3OS |

| Molecular Weight | 397.92 g/mol |

| IUPAC Name | (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |

Anticancer Properties

Recent studies have demonstrated that compounds similar to (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone exhibit significant anticancer effects:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases involved in cancer cell signaling pathways. For example, compounds with similar quinoline structures were found to inhibit FLT3 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinoline ring can significantly enhance or diminish their anticancer properties:

- Chloro Substitution : The presence of electron-withdrawing groups like chlorine at the 6-position has been shown to enhance anticancer activity by improving binding affinity to target proteins .

- Pyrrolidine Moiety : The incorporation of a pyrrolidine ring has been associated with increased cell membrane permeability and improved bioavailability, which are critical for effective therapeutic action.

Case Studies

Several studies have investigated the biological effects of quinoline derivatives, including (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone:

- Study on FLT3 Inhibition :

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。